molecular formula C14H10FNO4 B5594590 2-(4-FLUOROBENZAMIDO)-5-HYDROXYBENZOIC ACID

2-(4-FLUOROBENZAMIDO)-5-HYDROXYBENZOIC ACID

Cat. No.: B5594590
M. Wt: 275.23 g/mol
InChI Key: TZQGLLKNSZDFAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Fluorobenzamido)-5-hydroxybenzoic acid is an organic compound that belongs to the class of benzamides It is characterized by the presence of a fluorine atom on the benzamide ring and a hydroxyl group on the benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorobenzamido)-5-hydroxybenzoic acid typically involves the following steps:

    Nitration: The starting material, 4-fluorobenzoic acid, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Acylation: The resulting amine is acylated with 5-hydroxybenzoic acid chloride to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorobenzamido)-5-hydroxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group under strong oxidizing conditions.

    Reduction: The amide group can be reduced to an amine under reducing conditions.

    Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in an aprotic solvent.

Major Products Formed

    Oxidation: Formation of 2-(4-Fluorobenzamido)-5-oxobenzoic acid.

    Reduction: Formation of 2-(4-Fluorobenzylamino)-5-hydroxybenzoic acid.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-(4-Fluorobenzamido)-5-hydroxybenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Fluorobenzamido)-5-hydroxybenzoic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorobenzamido)-5-hydroxybenzoic acid
  • 2-(4-Methylbenzamido)-5-hydroxybenzoic acid
  • 2-(4-Bromobenzamido)-5-hydroxybenzoic acid

Uniqueness

2-(4-Fluorobenzamido)-5-hydroxybenzoic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its binding affinity to molecular targets. This makes it a valuable compound in medicinal chemistry for the development of more potent and selective drugs.

Properties

IUPAC Name

2-[(4-fluorobenzoyl)amino]-5-hydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO4/c15-9-3-1-8(2-4-9)13(18)16-12-6-5-10(17)7-11(12)14(19)20/h1-7,17H,(H,16,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZQGLLKNSZDFAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)O)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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